molecular formula C21H21ClN2O5 B13375027 ethyl 2-amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-indole]-3-carboxylate

ethyl 2-amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-indole]-3-carboxylate

Cat. No.: B13375027
M. Wt: 416.9 g/mol
InChI Key: WYMZLGLEPOLSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate is a complex organic compound that belongs to the class of spirochromenes These compounds are characterized by a unique spiro linkage between a chromene and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate can be achieved through a multicomponent reaction involving dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione. The reaction is catalyzed by L-proline in an ethanol medium . This method is efficient, environmentally friendly, and proceeds under mild reaction conditions, yielding high purity products without the need for column chromatography.

Industrial Production Methods

These methods are advantageous due to their high atom economy, reduced waste, and the ability to form multiple bonds in a single reaction step .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions typically occur under mild to moderate conditions, ensuring the stability of the spiro linkage .

Major Products

The major products formed from these reactions include various substituted spirochromenes and indole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5’-chloro-7,7-dimethyl-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[4H-chromene-4,3’-indole]-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H21ClN2O5

Molecular Weight

416.9 g/mol

IUPAC Name

ethyl 2'-amino-5-chloro-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carboxylate

InChI

InChI=1S/C21H21ClN2O5/c1-4-28-18(26)16-17(23)29-14-9-20(2,3)8-13(25)15(14)21(16)11-7-10(22)5-6-12(11)24-19(21)27/h5-7H,4,8-9,23H2,1-3H3,(H,24,27)

InChI Key

WYMZLGLEPOLSNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Cl)NC3=O)C(=O)CC(C2)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.